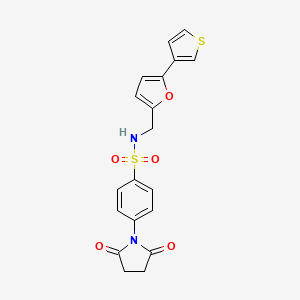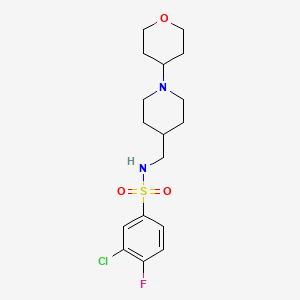
3-pentyl-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"3-pentyl-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione" is a synthetic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions starting from simple aromatic compounds.
One potential route starts with the synthesis of the 1,2,4-oxadiazole ring system, a heterocyclic compound, followed by its functionalization with a trifluoromethyl phenyl group.
Concurrently, a quinazoline-2,4-dione core is prepared, which may involve reactions such as cyclization and amidation.
The final assembly of the compound requires linking the pentyl group to the quinazoline core and attaching the oxadiazole system through a methyl bridge. Reactions often utilize catalysts, bases, and solvents like DMF (dimethylformamide).
Industrial Production Methods
Industrial production involves scaling up these reactions, often in batch or flow reactors.
Precise control of temperature, pressure, and reaction time is crucial to maximize yield and purity.
Post-synthesis purification steps include crystallization, distillation, or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Can involve the transformation of certain functional groups within the molecule, affecting the oxadiazole ring or the quinazoline core.
Reduction: : Potential for reduction reactions particularly in the quinazoline dione moiety, leading to variations in oxidation states.
Substitution: : The compound can undergo electrophilic and nucleophilic substitution reactions, especially at positions adjacent to the aromatic rings.
Common Reagents and Conditions
Oxidation: : Common reagents include KMnO4 or CrO3 under acidic conditions.
Reduction: : Employing reducing agents such as LiAlH4 or NaBH4 in solvents like THF or ethanol.
Substitution: : Using nucleophiles or electrophiles under specific conditions, often in solvents like acetone, dichloromethane, or water.
Major Products
Oxidation and reduction can yield oxidized or reduced derivatives of the compound, potentially altering biological activity.
Substitution reactions can introduce new functional groups, tailoring the molecule’s properties for specific applications.
Applications De Recherche Scientifique
Chemistry: : The compound's unique structure makes it a candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology: : Due to its structural complexity, it can serve as a model for interactions within biological systems, aiding drug discovery and design.
Medicine: : Potential for development as a pharmaceutical agent, targeting diseases where modulation of specific pathways is beneficial.
Industry: : Useful in materials science, potentially as a precursor or component in the synthesis of advanced materials with desired properties.
Mécanisme D'action
The mechanism involves interactions with biological molecules, likely targeting specific enzymes or receptors due to the structure of the quinazoline and oxadiazole rings.
These interactions can modulate molecular pathways, affecting cellular functions such as proliferation, apoptosis, or signal transduction.
Comparaison Avec Des Composés Similaires
Uniqueness
The combination of a quinazoline core with an oxadiazole ring system and a trifluoromethyl phenyl group is distinctive, potentially conferring unique biological and chemical properties.
Similar Compounds
Quinazoline Derivatives: : Such as 4-anilinoquinazolines, commonly explored in cancer therapy due to their ability to inhibit specific kinases.
Oxadiazole Derivatives: : Used in various applications from agrochemicals to pharmaceuticals due to their bioactive potential.
Trifluoromethyl Aromatic Compounds: : Often seen in drug molecules for their enhanced metabolic stability and lipophilicity.
Propriétés
Numéro CAS |
1207020-40-3 |
|---|---|
Formule moléculaire |
C23H21F3N4O3 |
Poids moléculaire |
458.441 |
Nom IUPAC |
3-pentyl-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C23H21F3N4O3/c1-2-3-6-13-29-21(31)17-7-4-5-8-18(17)30(22(29)32)14-19-27-20(28-33-19)15-9-11-16(12-10-15)23(24,25)26/h4-5,7-12H,2-3,6,13-14H2,1H3 |
Clé InChI |
KGGFYDYSRHUYFE-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


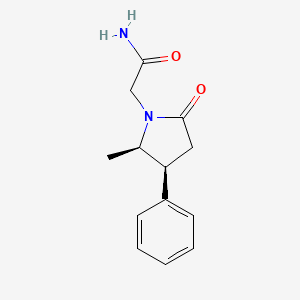
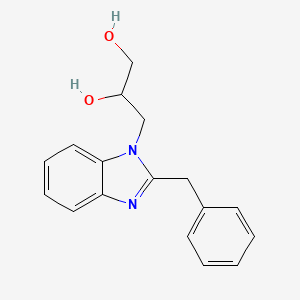
![1-benzyl-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1H-indole](/img/structure/B2578303.png)
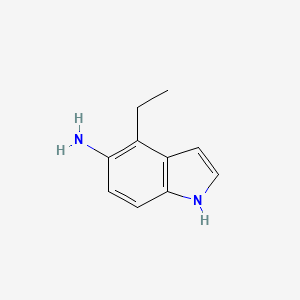

![2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2578310.png)
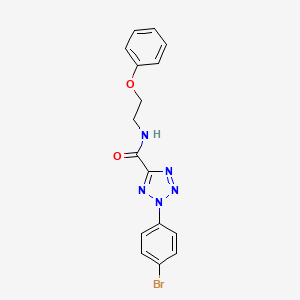
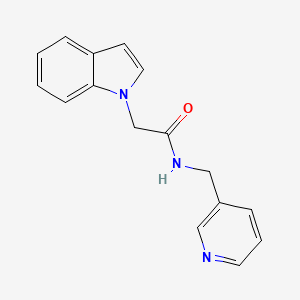

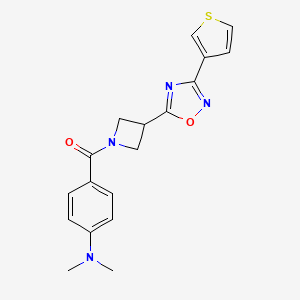
![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole](/img/structure/B2578318.png)
